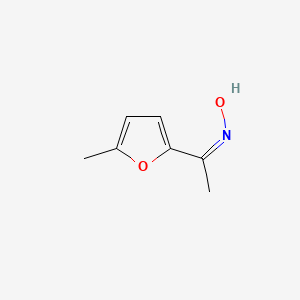
(5-Methylfuran-2-yl)(methyl) ketone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Oxime esters, like “(5-Methylfuran-2-yl)(methyl) ketone oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Chemical Reactions Analysis
Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond . They act as both internal oxidants and a precursor which participates in the framework of the final product .Wissenschaftliche Forschungsanwendungen
Oxidation of 5-Hydroxymethylfurfural
Research on the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran and 2,5-furandicarboxylic acid under benign conditions reveals the potential of utilizing furanic compounds in renewable chemical synthesis. An optimized system using 2,2,6,6-tetramethyl-piperidin-1-oxyl (TEMPO) and CuCl achieved high yields, highlighting the efficiency of such oxidation processes in producing valuable chemical intermediates from biomass-derived compounds (Hansen et al., 2013).
Electrophilic and Nucleophilic Roles in Synthesis
The utilization of alpha-nitro ketone intermediates as both electrophiles and nucleophiles has been explored in the synthesis of drosophila nicotinic receptor probes. This innovative approach underscores the flexibility of ketone oximes in synthetic organic chemistry, enabling the creation of structurally complex and biologically relevant molecules (Zhang, Tomizawa, & Casida, 2004).
Palladium-Catalyzed C-H Alkylation
Methyl ketone oxime esters have been identified as excellent partners for C(sp(2))-C(sp(3)) bond formation via Pd-catalyzed aromatic C-H activation. This process serves as a foundation for the regioselective synthesis of substituted isoquinolines, illustrating the role of ketone oximes in facilitating complex molecular architectures through C-H functionalization strategies (Zhang, Lin, & Yang, 2014).
Asymmetric Synthesis of Heterocycles
The asymmetric intramolecular oxa-Michael reactions of α,β-unsaturated ketones, catalyzed by primary-secondary diamines, have been successfully applied to synthesize tetrahydrofurans/2H-pyrans with high enantioselectivity. This method highlights the potential of utilizing ketone oximes in asymmetric synthesis, providing access to enantiomerically enriched compounds which are valuable in medicinal chemistry and material science (Lu, Zou, & Zhao, 2013).
Wirkmechanismus
Oxime esters act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .
Zukünftige Richtungen
Furan platform chemicals, including “(5-Methylfuran-2-yl)(methyl) ketone oxime”, have potential for diverse applications beyond fuels and plastics . They can be economically synthesized from biomass via furan platform chemicals (FPCs), showing the potential for a wide range of simple or complex chemicals .
Eigenschaften
IUPAC Name |
(NZ)-N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNJITMIJAXIJG-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N\O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/no-structure.png)
![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)
![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)
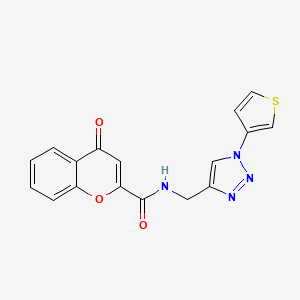


![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)
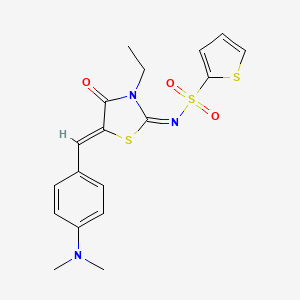
![N-[2-[(5-Cyclohexyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2703753.png)

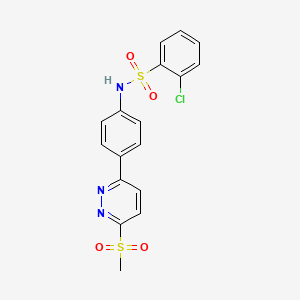
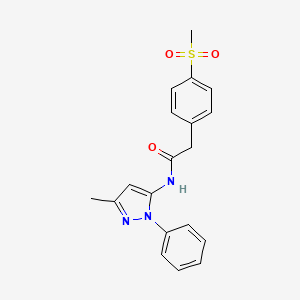
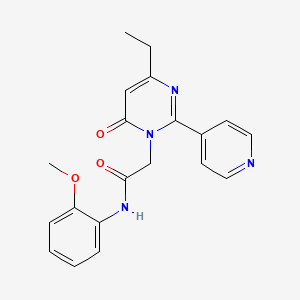
![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
